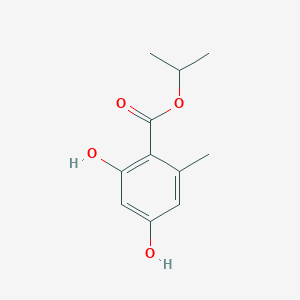
Isopropyl 2,4-hydroxy-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2,4-dihydroxy-6-methylbenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by hydroxyl groups, and the hydrogen atom at position 6 is replaced by a methyl group The isopropyl ester group is attached to the carboxyl group of the benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,4-dihydroxy-6-methylbenzoate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,4-dihydroxy-6-methylbenzoic acid+isopropanolH2SO4isopropyl 2,4-dihydroxy-6-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of isopropyl 2,4-dihydroxy-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, can be optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 2,4-dihydroxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 2,4-dihydroxy-6-methylbenzoquinone.
Reduction: The major product is 2,4-dihydroxy-6-methylbenzyl alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Isopropyl 2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the formulation of certain cosmetic and pharmaceutical products due to its stability and bioactivity.
Mecanismo De Acción
The mechanism of action of isopropyl 2,4-dihydroxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways involved in inflammation and oxidative stress.
Comparación Con Compuestos Similares
Isopropyl 2,4-dihydroxy-6-methylbenzoate can be compared with other similar compounds, such as:
Methyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a propyl ester group instead of an isopropyl ester group.
The uniqueness of isopropyl 2,4-dihydroxy-6-methylbenzoate lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts.
Propiedades
Número CAS |
31489-29-9 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
propan-2-yl 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-6(2)15-11(14)10-7(3)4-8(12)5-9(10)13/h4-6,12-13H,1-3H3 |
Clave InChI |
KOOFBAZCFXMKFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















